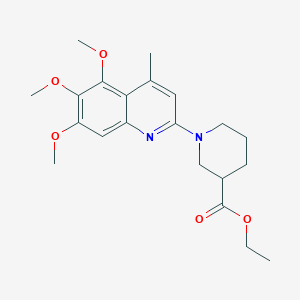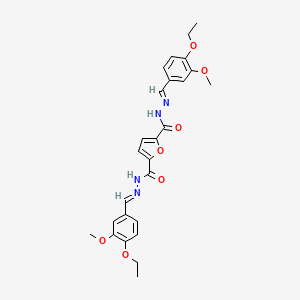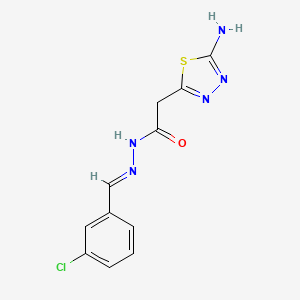![molecular formula C17H24F2N2O2 B3868445 3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3868445.png)
3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone
説明
3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience. DF-MPPO is a selective radioligand that binds to the α7 nicotinic acetylcholine receptor (nAChR) with high affinity. This receptor is involved in several physiological and pathological processes, including learning and memory, anxiety, depression, and neurodegenerative diseases.
作用機序
3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone binds to the α7 nAChR in a reversible and competitive manner. This receptor is a ligand-gated ion channel that is permeable to cations, including calcium and sodium. Activation of the α7 nAChR leads to the influx of these ions, which triggers several downstream signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to modulate several biochemical and physiological processes that are associated with the α7 nAChR. For example, this compound can enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. This compound can also increase the release of acetylcholine and dopamine in the prefrontal cortex, which is involved in executive functions and attention.
実験室実験の利点と制限
3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone has several advantages as a radioligand for imaging studies. It has high selectivity and affinity for the α7 nAChR, which allows for accurate and reliable measurements of receptor density and distribution. This compound also has a long half-life, which allows for extended imaging sessions and reduces the need for frequent tracer injections. However, this compound has some limitations, including its relatively low signal-to-noise ratio and its sensitivity to changes in receptor occupancy.
将来の方向性
There are several future directions for research on 3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone and the α7 nAChR. One area of interest is the development of novel ligands that can selectively target different subtypes of the receptor and modulate its activity in a more precise and specific manner. Another direction is the investigation of the role of the α7 nAChR in the pathophysiology of neurological and psychiatric disorders, and the development of new therapeutic strategies that target this receptor. Finally, the use of this compound and other radioligands in combination with other imaging modalities, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the structural and functional changes that occur in the brain in response to different stimuli and interventions.
科学的研究の応用
3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone has been extensively used as a radioligand in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies to visualize the distribution and density of α7 nAChRs in the brain. This technique has allowed researchers to investigate the role of this receptor in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
3-(diethylaminomethyl)-1-[(2,3-difluorophenyl)methyl]-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-3-20(4-2)12-17(23)9-6-10-21(16(17)22)11-13-7-5-8-14(18)15(13)19/h5,7-8,23H,3-4,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVFJRHNKAHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCCN(C1=O)CC2=C(C(=CC=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-fluorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3868392.png)

![N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B3868396.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3868412.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate](/img/structure/B3868421.png)

![2-chlorobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868441.png)

